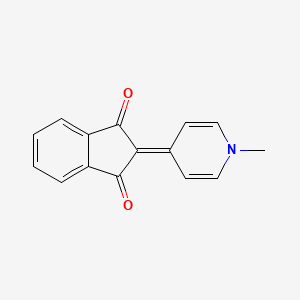
2-(1-Methylpyridin-4-ylidene)indene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methylpyridin-4-ylidene)indene-1,3-dione is an organic compound with the molecular formula C15H11NO2. It is a derivative of indane-1,3-dione, a versatile building block used in various applications ranging from biosensing, bioactivity, bioimaging to electronics and photopolymerization . This compound is known for its unique structure, which combines a pyridine ring with an indene-1,3-dione moiety, making it a subject of interest in synthetic organic chemistry.
Preparation Methods
The synthesis of 2-(1-Methylpyridin-4-ylidene)indene-1,3-dione typically involves the condensation of 1-methyl-4-pyridone with indane-1,3-dione under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
2-(1-Methylpyridin-4-ylidene)indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the pyridine ring’s substituents.
Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form polycyclic structures.
Scientific Research Applications
2-(1-Methylpyridin-4-ylidene)indene-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them valuable in drug discovery and development.
Medicine: Some derivatives of this compound exhibit anti-inflammatory, antimicrobial, and anticancer properties, making them candidates for therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(1-Methylpyridin-4-ylidene)indene-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
2-(1-Methylpyridin-4-ylidene)indene-1,3-dione can be compared with other similar compounds, such as:
Indane-1,3-dione: A versatile building block used in various applications, including medicinal chemistry and organic electronics.
Indanone: Known for its use in the design of biologically active compounds, such as Donepezil and Indinavir.
2-(1-Hexylpyridin-4-ylidene)indene-1,3-dione: A similar compound with a hexyl group instead of a methyl group, used in different applications.
The uniqueness of this compound lies in its specific structure, which combines the properties of both pyridine and indene-1,3-dione, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(1-methylpyridin-4-ylidene)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-16-8-6-10(7-9-16)13-14(17)11-4-2-3-5-12(11)15(13)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEWLYYIZFPGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C2C(=O)C3=CC=CC=C3C2=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355204 |
Source


|
| Record name | SMR000102650 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49803-29-4 |
Source


|
| Record name | SMR000102650 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
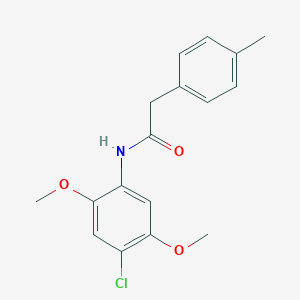
![3-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5729802.png)
![2-methyl-5-(2-oxo-2-phenylethyl)[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5729814.png)
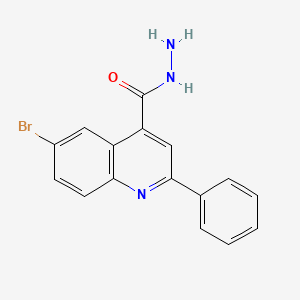
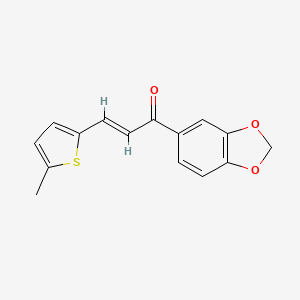
![1-[4-(3-Cyclopentylpropanoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B5729838.png)
![[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B5729840.png)
![N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5729841.png)
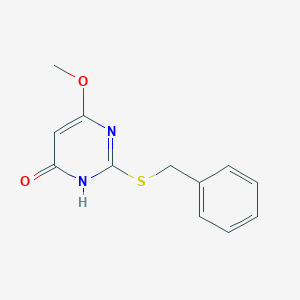
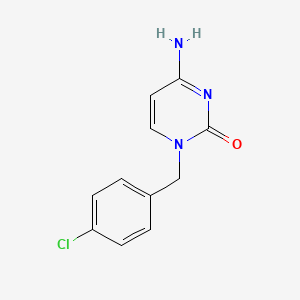
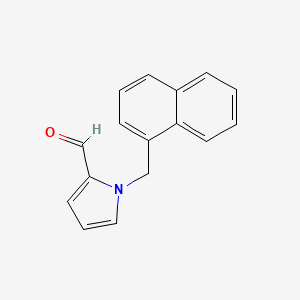
![2-(3,4-dichlorophenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5729874.png)
![1-methyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5729881.png)
![N-tert-butyl-2-[4-(tert-butylsulfamoyl)phenoxy]acetamide](/img/structure/B5729892.png)
